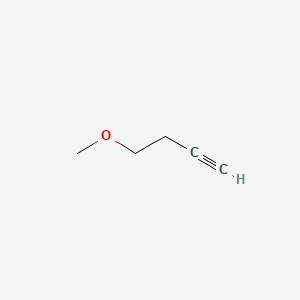

4-Methoxybut-1-yne

説明

Significance of Alkynes and Enynes as Versatile Synthons in Organic Synthesis

Alkynes are a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond. openaccesspub.orglibretexts.org This triple bond, consisting of one sigma (σ) bond and two pi (π) bonds, is a region of high electron density, making it a highly reactive functional group capable of undergoing a wide array of chemical transformations. libretexts.orgfiveable.me This reactivity makes alkynes exceptionally versatile synthons—or building blocks—in the field of organic synthesis. openaccesspub.orgfiveable.mersc.org They are fundamental in constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. openaccesspub.orgrsc.org

The utility of alkynes in synthesis is demonstrated by their participation in numerous reaction types:

Addition Reactions : The π bonds of the alkyne can be broken to form new σ bonds, allowing for the addition of various reagents, including hydrogen, halogens, and water. libretexts.orgfiveable.me Hydration of alkynes, for instance, is a classic method for synthesizing ketones and aldehydes. libretexts.orgfiveable.me

Carbon-Carbon Bond Formation : Terminal alkynes, those with the triple bond at the end of a carbon chain, possess an acidic proton. libretexts.org This proton can be removed by a strong base to form an acetylide anion, a powerful nucleophile used to create new carbon-carbon bonds—a critical step in building larger molecular frameworks. libretexts.org

Cycloaddition Reactions : Alkynes can participate in reactions like the Diels-Alder reaction to form cyclic compounds, which are common structural motifs in biologically active molecules. openaccesspub.orgfiveable.me

"Click" Chemistry : The terminal alkyne is a key functional group in the azide-alkyne cycloaddition reaction, a cornerstone of "click" chemistry. rsc.org This reaction is prized for its high efficiency and reliability in covalently linking different molecular fragments. rsc.org

Enynes, which are molecules containing both a double (alkene) and a triple (alkyne) bond, are also important intermediates, combining the reactivity of both functional groups to enable sophisticated synthetic strategies. rsc.orglongdom.org

Overview of 4-Methoxybut-1-yne as a Model Compound and Synthetic Building Block in Academic Research

This compound, also known as 3-butynyl methyl ether, is a difunctional molecule that serves as a valuable building block in synthetic chemistry. orgsyn.orgchemspider.com Its structure incorporates a terminal alkyne, which provides a site for the reactions typical of this functional group, and a methoxy (B1213986) group separated by an ethyl bridge. This combination allows for precise chemical manipulations in multi-step syntheses.

A closely related compound, 4,4-dimethoxybut-1-yne, is described as a valuable synthon that contains a "masked" aldehyde group alongside the terminal alkyne. orgsyn.org This masking strategy is a common tactic in organic synthesis to protect a reactive group while another part of the molecule is being modified. Similarly, the methoxy group in this compound can be seen as a stable precursor to other functionalities or as a key structural element in the final target molecule.

The utility of this scaffold is demonstrated in its application as a key intermediate for producing a range of organic structures, including heterocyclic compounds and functionalized alkenes. orgsyn.org For example, research has shown its use as a building block in the synthesis of highly substituted indoles and in stereocontrolled routes to complex polyenes. orgsyn.org

Below are the key chemical and physical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C5H8O nih.gov |

| Molecular Weight | 84.12 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 36678-08-7 nih.gov |

| SMILES | COCCC#C nih.govuni.lu |

| InChIKey | RCYIWFITYHZCIW-UHFFFAOYSA-N nih.govuni.lu |

Scope and Research Trajectories Pertaining to this compound Chemistry

The research involving this compound and similar structures is focused on leveraging its dual functionality for the efficient construction of complex molecules. The terminal alkyne allows for elongation of the carbon chain and the introduction of diverse chemical entities through reactions such as Sonogashira coupling, Glaser coupling, and the previously mentioned "click" chemistry. rsc.org The ether linkage provides stability under many reaction conditions and can influence the stereochemical outcome of nearby reactions.

Current and future research trajectories are likely to continue exploring the use of this compound as a key precursor in the total synthesis of natural products and pharmaceutical agents. Its ability to introduce a four-carbon chain with latent functionality at both ends makes it an attractive starting material. For instance, derivatives of butyne are instrumental in preparing more complex chemicals through the transformation of the carbon-carbon triple bond. researchgate.netmdpi.com The development of new catalytic systems that can selectively transform the alkyne in the presence of the ether, or vice versa, represents a significant area of ongoing investigation. This research aims to expand the synthetic chemist's toolkit, enabling the creation of novel molecules with potential applications in medicine and materials science. openaccesspub.orgresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxybut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5-6-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYIWFITYHZCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337356 | |

| Record name | 4-methoxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36678-08-7 | |

| Record name | 4-methoxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxybut 1 Yne and Its Precursors

Established Synthetic Routes to 4-Methoxybut-1-yne

Preparation from But-3-yn-1-ol

A primary and well-documented method for the synthesis of this compound involves the methylation of but-3-yn-1-ol. rsc.orgnih.gov But-3-yn-1-ol, a terminal acetylenic compound, serves as a readily available starting material for this transformation. ebi.ac.uknih.govapolloscientific.co.uk The reaction typically involves the deprotonation of the hydroxyl group of but-3-yn-1-ol, followed by quenching with a methylating agent.

One specific procedure involves the methylation of [1,1-2H2]but-3-ynol with dimethyl sulfate (B86663) to produce [4,4-2H2]this compound. rsc.org This indicates that dimethyl sulfate is an effective methylating agent for this substrate. Another general approach for the synthesis of methyl homopropargyl ethers, such as this compound, involves the Sonogashira coupling of an aryl iodide with this compound, catalyzed by palladium and copper complexes. nih.govcuny.edu This method, however, synthesizes derivatives of this compound rather than the parent compound itself from a different precursor.

A detailed synthesis is described where but-3-yn-1-ol is treated with a sodium hydroxide (B78521) solution in water, to which a methylating agent is added. nih.gov This highlights a straightforward and scalable approach to this compound.

Table 1: Synthesis of this compound from But-3-yn-1-ol

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Synthesis of Related Homopropargyl Ethers and Alkynes (e.g., (Z)-1-Methoxybut-1-en-3-yne)

The synthesis of related homopropargyl ethers and alkynes provides a broader context for the chemistry of this compound. A key related compound is (Z)-1-methoxybut-1-en-3-yne, which is commercially available and serves as a versatile synthon. acs.org

One notable transformation of (Z)-1-methoxybut-1-en-3-yne is its conversion to 1,4-bis(trimethylsilyl)-1,3-butadiyne. This is achieved by treating the starting material with three equivalents of n-butyllithium followed by trimethylsilyl (B98337) chloride. acs.org The reaction proceeds through a sequence of metalation, elimination of lithium methoxide, and a second metalation to form a dilithio diyne intermediate, which is then trapped with the silyl (B83357) chloride. acs.org

Furthermore, (Z)-1-methoxybut-1-en-3-ynes are utilized in the synthesis of (1Z,3Z)-1-butyltelluro-4-methoxy-1,3-butadienes through hydrotelluration. tandfonline.comresearchgate.net These butadiene derivatives can then undergo a tellurium-lithium exchange to generate butadienyllithium species, which are valuable reagents in organic synthesis. tandfonline.comresearchgate.net

The Diels-Alder reaction provides another avenue for the application of (Z)-1-methoxybut-1-en-3-yne, where it can act as a dienophile in reactions with 2H-pyran-2-ones to form substituted indoles. arkat-usa.orgchim.it

Table 2: Selected Reactions of (Z)-1-Methoxybut-1-en-3-yne

| Reactant | Reagents | Product | Yield | Reference |

|---|

Preparative Procedures for Isotopically Labeled Analogues (e.g., [1-²H]this compound, [4,4-²H₂]this compound)

The synthesis of isotopically labeled analogues of this compound is crucial for mechanistic studies and as tracers in various chemical and biological processes.

[1-²H]this compound: This analogue is prepared by treating this compound with methyllithium (B1224462) in anhydrous diethyl ether at -78 °C. rsc.org The resulting lithium acetylide is then quenched with deuterium (B1214612) oxide (D₂O). Subsequent fractional distillation yields the desired deuterated product with a high yield. rsc.org

[4,4-²H₂]this compound: The synthesis of this dialabeled analogue starts from but-3-ynoic acid. rsc.org The acid is reduced with lithium aluminum deuteride (B1239839) (LAD) in refluxing tetrahydrofuran (B95107) (THF) to give [1,1-²H₂]but-3-ynol. rsc.org This deuterated alcohol is then methylated using dimethyl sulfate to afford [4,4-²H₂]this compound. rsc.org

Table 3: Synthesis of Isotopically Labeled this compound Analogues

| Product | Starting Material | Reagents | Yield | Reference |

|---|

Advanced Reactivity and Mechanistic Studies of 4 Methoxybut 1 Yne

Mechanistic Investigations of Gas-Phase Ion Chemistry

The gas-phase ion chemistry of 4-methoxybut-1-yne provides significant insight into its intrinsic molecular properties and reactivity, free from solvent effects. Mass spectrometry techniques, particularly those involving collision-induced dissociation (CID), are pivotal in exploring the fragmentation pathways of ions derived from this molecule.

Collision-Induced Dissociation of Deprotonated this compound

Collision-induced dissociation (CID) is a mass spectrometry technique used to induce the fragmentation of selected ions. In the context of this compound, this process would involve generating the deprotonated anion, [C₅H₇O]⁻, isolating it in the gas phase, and then subjecting it to energetic collisions with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure and stability of the precursor ion and to map its decomposition pathways. The fragmentation behavior of deprotonated species is often governed by the site of deprotonation and the potential for intramolecular rearrangements and cyclizations that lead to the elimination of stable neutral molecules. nih.gov

Elucidation of Methanol (B129727) Loss Mechanisms: Stepwise Cyclization-Deprotonation-Ring Opening vs. 1,2-Elimination

One of the key fragmentation pathways observed in ethers upon CID is the loss of an alcohol, which in the case of deprotonated this compound would be the elimination of methanol (CH₃OH). Mechanistic studies focus on distinguishing between competing pathways for this loss.

Two plausible mechanisms are often considered:

Stepwise Cyclization-Deprotonation-Ring Opening: This pathway involves an initial intramolecular cyclization, where a carbanion (formed by deprotonation at a site other than the acetylenic carbon) attacks another part of the molecule. For this compound, this could involve the formation of a cyclic intermediate. Subsequent rearrangement and elimination steps would lead to the loss of methanol and the formation of a stable fragment ion. Such cyclization-initiated processes are common in the fragmentation of multifunctional anions. nih.gov

1,2-Elimination: This is a more direct, concerted, or near-concerted process where the methoxy (B1213986) group and a hydrogen atom from the adjacent carbon are eliminated simultaneously. This mechanism is analogous to the E2 elimination reactions common in solution-phase chemistry.

Distinguishing between these pathways typically requires isotopic labeling studies and computational modeling to determine the lowest energy reaction coordinate.

Analysis of Potential Charge-Remote Fragmentation Pathways

Charge-remote fragmentation (CRF) refers to bond cleavages that occur at a location within an ion that is distant from the primary charge site. osu.edu These fragmentations are not driven by the charge itself but are typically initiated by the high internal energy of the ion following collisional activation. nih.gov They often proceed through radical mechanisms or 1,4-cyclic eliminations. osu.edu

For the deprotonated this compound anion, if the charge is localized on the acetylide, the molecule is relatively short, which may limit the observation of classical charge-remote fragmentation typically seen in long alkyl chains. However, if deprotonation occurs elsewhere, creating a carbanion, the potential for fragmentation along the butyl chain exists. These pathways are of significant interest as they provide detailed structural information that is independent of the charge site's direct influence. osu.edunih.gov

Nucleophilic and Electrophilic Reactivity of the Alkyne Moiety

The terminal alkyne group in this compound is the primary center of its reactivity, capable of acting as both a proton donor (acid) and a site for electrophilic attack.

Deprotonation and Acetylenic Anion Chemistry (e.g., with n-Butyllithium)

The hydrogen atom on the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25). It can be readily removed by a strong base, such as n-butyllithium (n-BuLi). wikipedia.org This deprotonation reaction generates a lithium acetylide, which is a potent carbon-based nucleophile.

Reaction Scheme: CH₃OCH₂CH₂C≡CH + n-BuLi → CH₃OCH₂CH₂C≡CLi + C₄H₁₀

This resulting acetylenic anion is a versatile intermediate in organic synthesis. It can react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds, thereby extending the carbon chain.

Functional Group Interconversions Mediated by Halogenation Reagents (e.g., ICl-mediated Interconversion to α-Iodo-γ-chloroketones)

The alkyne moiety of this compound and its derivatives can undergo complex and synthetically useful transformations with electrophilic halogenating agents. A notable example is the reaction with iodine monochloride (ICl), which leads to a functional group interconversion rather than a simple addition to the triple bond. nih.govcuny.edu

When a substituted derivative, (4-methoxybut-1-yn-1-yl)benzene, is treated with ICl, it undergoes an unexpected transformation to yield an α-iodo-γ-chloroketone. nih.gov This reaction is highly chemo- and regioselective. The proposed mechanism involves an initial electrophilic attack of I⁺ on the alkyne, followed by an intramolecular cyclization involving the ether oxygen to form a five-membered oxonium ring intermediate. This intermediate is then opened by the chloride ion (from ICl) to yield the final product. nih.gov This transformation provides a direct synthetic route to valuable α,γ-dihalo ketones from readily available methyl homopropargyl ethers. cuny.edu

The table below summarizes the results of the ICl-mediated conversion of (4-methoxybut-1-yn-1-yl)benzene (2a) to 4-chloro-2-iodo-1-phenylbutan-1-one (3a) under various conditions. nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 3a (%) | Yield of 4a (%) |

|---|---|---|---|---|---|

| 1 | CH₃CN | -30 to rt | 1.8 | 45 | - |

| 11 | TFE/Et₂O (1:3) | -45 to rt | 1.8 | - | 9 |

| 13 | CH₂Cl₂ | rt | 1.5 | 71 | 5 |

Note: 'rt' denotes room temperature. '4a' refers to the side product 4-chloro-1-phenylbutan-1-one. cuny.edu

Studies on Regioselectivity and Chemoselectivity in Electrophilic Additions

The electrophilic addition to the carbon-carbon triple bond of this compound is a key area of study, revealing insights into the factors that govern regioselectivity and chemoselectivity. As a terminal alkyne, the two carbons of the triple bond are electronically distinct, leading to preferential formation of one constitutional isomer over another. The presence of the methoxy group, although separated from the alkyne by an ethylene (B1197577) bridge, can exert a modest inductive effect.

General Principles of Regioselectivity

Electrophilic additions to unsymmetrical alkynes, such as this compound, are largely governed by Markovnikov's rule . This rule predicts that in the addition of a protic acid (HX), the proton will add to the carbon atom of the alkyne that is bonded to the greater number of hydrogen atoms, while the halide (X) will bond to the more substituted carbon. libretexts.orgmasterorganicchemistry.com The underlying reason for this regioselectivity is the stability of the resulting vinyl carbocation intermediate. chemistrysteps.comorganicchemistrytutor.com For this compound, the addition of an electrophile (E+) to the terminal carbon (C1) would lead to a secondary vinyl carbocation at C2, whereas addition to the internal carbon (C2) would result in a primary vinyl carbocation at C1. The secondary vinyl carbocation is more stable, and thus the nucleophile will preferentially attack at the C2 position.

In certain cases, particularly with the addition of HBr in the presence of peroxides, the reaction can proceed via a free-radical mechanism, leading to anti-Markovnikov addition. youtube.com In this scenario, the bromine atom adds to the terminal carbon (C1).

Chemoselectivity in Halogenation

Detailed Research Findings

While extensive quantitative data for the electrophilic addition reactions of this compound is not broadly available in the public literature, the expected outcomes can be predicted based on well-established reaction mechanisms for terminal alkynes.

Addition of Hydrogen Halides (HX):

The reaction of this compound with hydrogen halides such as HBr or HCl is expected to follow Markovnikov's rule, yielding the 2-halo-4-methoxy-1-butene as the major product. The reaction proceeds through the more stable secondary vinyl carbocation.

Addition of Halogens (X₂):

The addition of one equivalent of a halogen like bromine to this compound is predicted to form (E)-1,2-dibromo-4-methoxy-1-butene, a result of the anti-addition mechanism.

Addition of Iodine Monochloride (ICl):

The reaction of alkynes with iodine monochloride is known to produce (E)-1-chloro-2-iodoethene derivatives regioselectively. nih.gov For this compound, this would result in the iodine atom adding to the terminal carbon and the chlorine atom adding to the internal carbon of the original triple bond.

The following table summarizes the predicted major products for various electrophilic additions to this compound based on established principles of regioselectivity and chemoselectivity.

| Reagent | Conditions | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| HBr | Standard | 2-Bromo-4-methoxy-1-butene | Markovnikov |

| HBr | Peroxides (ROOR) | 1-Bromo-4-methoxy-1-butene | Anti-Markovnikov |

| Br₂ (1 equiv.) | Inert solvent | (E)-1,2-Dibromo-4-methoxy-1-butene | Anti-addition |

| ICl | Standard | (E)-2-Chloro-1-iodo-4-methoxy-1-butene | Markovnikov-type (Cl on more substituted carbon) |

It is important to note that while these predictions are based on sound mechanistic principles, the actual product distributions can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts.

Catalytic Transformations and Functionalization Strategies Involving 4 Methoxybut 1 Yne

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for constructing complex molecular architectures. For terminal alkynes like 4-methoxybut-1-yne, the Sonogashira coupling provides a direct method for the formation of C(sp)-C(sp²) bonds, linking the alkyne to aryl or vinyl halides.

Sonogashira Coupling with Aryl Iodides

The Sonogashira reaction is a robust and widely used method for coupling terminal alkynes with aryl halides. In the case of this compound, it readily couples with various substituted aryl iodides to produce 1-aryl-4-methoxybut-1-ynes. These reactions are typically carried out in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govcuny.edu The general procedure involves stirring the aryl iodide with a slight excess of this compound in a solvent like triethylamine, which also serves as the base, at room temperature. nih.govcuny.edu The reaction proceeds until the starting material is consumed, as monitored by techniques like thin-layer chromatography. nih.gov

The resulting products, which are substituted methyl homopropargyl ethers, have been synthesized in good to excellent yields. nih.govcuny.edu For instance, the coupling of this compound with iodobenzene (B50100) yields (4-methoxybut-1-yn-1-yl)benzene in 95% yield. nih.gov The reaction demonstrates broad functional group tolerance, successfully coupling with aryl iodides bearing electron-withdrawing groups like trifluoromethyl and acetyl, as well as different aromatic systems like naphthalene. nih.govcuny.edu

Palladium and Copper Co-catalyzed Systems in Alkyne Functionalization

The Sonogashira coupling of this compound relies on a dual catalytic system, typically composed of a palladium(0) complex and a copper(I) salt, most commonly copper(I) iodide (CuI). nih.govcuny.eduresearchgate.net The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II)-aryl intermediate. researchgate.net Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base (like triethylamine) to form a copper(I) acetylide.

This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which yields the coupled product (the 1-aryl-4-methoxybut-1-yne) and regenerates the active Pd(0) catalyst. researchgate.net The combination of palladium and copper is crucial for the high efficiency and mild reaction conditions of the Sonogashira coupling. nih.govcuny.eduresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for the synthesis of cyclic and polycyclic compounds. Alkynes can serve as the two-electron component (dienophile) in these reactions, leading to the formation of six-membered rings.

Diels-Alder Cycloadditions as Dienophiles (e.g., with 2H-Pyran-2-ones and related acetylenes/enynes)

This compound and related acetylenic compounds can function as dienophiles in Diels-Alder reactions with suitable dienes. A notable class of dienes used in this context is 2H-pyran-2-ones. arkat-usa.orgchim.it These dienes react with alkynes to form initial cycloadducts, specifically 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one systems. chim.it These primary adducts are often unstable under the reaction conditions and undergo a retro-Diels-Alder reaction, eliminating a molecule of carbon dioxide to yield substituted benzene (B151609) derivatives. chim.it For example, the reaction of 3-acylamino-2H-pyran-2-ones with alkyne dienophiles leads to the formation of aniline (B41778) derivatives. chim.it The reactivity in these cycloadditions is influenced by the electronic nature of both the diene and the dienophile. chim.it

Influence of Reaction Conditions (Conventional Thermal, Microwave Irradiation, High Pressure)

The outcome of Diels-Alder reactions involving 2H-pyran-2-ones and alkynes can be significantly influenced by the reaction conditions. arkat-usa.org These cycloadditions have been performed under various energy inputs:

Conventional Thermal Conditions: Heating the reactants in a suitable solvent is a standard method. However, 2H-pyran-2-ones may require harsh conditions and higher temperatures to react effectively as dienes. chim.it

Microwave Irradiation: Microwave-assisted synthesis has been shown to be a very efficient method for promoting these Diels-Alder reactions, often leading to shorter reaction times and improved yields. arkat-usa.orgresearchgate.net

High Pressure: The application of high pressure (e.g., 13–15 kbar) is another effective technique. arkat-usa.orgresearchgate.net High pressure can promote cycloadditions that are otherwise difficult, and in some cases, it can influence the stereoselectivity of the products. chim.it For instance, in certain cycloadditions of 2H-pyran-2-ones, high-pressure conditions have been noted to be superior in terms of stereoselectivity compared to thermal methods. chim.it

Regio- and Stereoselectivity in Cycloaddition Products

When unsymmetrical dienes react with unsymmetrical dienophiles, such as a substituted 2H-pyran-2-one and this compound, the formation of different regioisomers is possible. chim.itmasterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is primarily governed by electronic factors, specifically the interaction between the frontier molecular orbitals (FMOs) of the diene and dienophile. chim.itlibretexts.org The reaction proceeds in a way that the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of one reactant align with the atoms having the largest coefficients in the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org Perturbing the electron density of the 2H-pyran-2-one ring with either electron-donating or electron-withdrawing groups can lead to a marked increase in regioselectivity. chim.it

Stereoselectivity in Diels-Alder reactions, particularly the preference for endo or exo products, is also a key consideration. libretexts.org The endo product is often favored due to secondary orbital interactions, which are additional bonding interactions between the p-orbitals of the activating group on the dienophile and the central atoms of the diene in the transition state. chim.itlibretexts.org However, the stereochemical outcome can depend on the specific reactants and reaction conditions. arkat-usa.org For example, in some Diels-Alder reactions involving 2H-pyran-2-ones, the stereoselectivity was found to be dependent on the reaction time under thermal conditions, whereas high-pressure conditions favored a single stereoisomer. chim.it

Gold-Catalyzed [2+2] Cycloadditions Involving Alkynes

Gold(I) catalysts have emerged as powerful tools for promoting novel cycloaddition reactions, particularly those involving non-activated unsaturated systems like alkynes. beilstein-journals.org Gold(I)-catalyzed intermolecular [2+2] cycloadditions of terminal alkynes with alkenes provide a direct route to cyclobutenes, which are valuable synthetic intermediates. organic-chemistry.org The success of this transformation often relies on the use of sterically hindered gold(I) complexes, which selectively activate the alkyne. organic-chemistry.orgorgsyn.org This activation facilitates a nucleophilic attack from the alkene, leading to the formation of the cyclobutene (B1205218) ring, while minimizing competing side reactions like oligomerization. orgsyn.org

The general mechanism for gold-catalyzed [2+2] cycloadditions involves the initial coordination of the gold(I) catalyst to the alkyne. This activation renders the alkyne susceptible to nucleophilic attack by an alkene, forming a cationic intermediate. Subsequent ring closure and elimination of the gold catalyst yield the final cyclobutene product. nih.gov Research has shown that these reactions can tolerate a range of functional groups on both the alkyne and alkene partners. organic-chemistry.org For instance, terminal arylalkynes react efficiently with mono-, di-, and trisubstituted alkenes to produce regioselectively substituted cyclobutenes in moderate to excellent yields. orgsyn.org

While specific studies focusing exclusively on this compound in gold-catalyzed [2+2] cycloadditions are not extensively detailed in the provided results, the general reactivity of terminal alkynes suggests its potential as a substrate. The methoxy (B1213986) group in this compound could influence the electronic properties of the alkyne and the stability of any intermediates, potentially affecting reaction outcomes. Further investigation into the behavior of this compound in these cycloadditions could provide valuable insights into the synthesis of novel cyclobutene derivatives.

A related transformation involves the formal intermolecular (3+2)/(2+2)-annulation of allylsilane with 4-methoxybut-2-yn-1-ols, catalyzed by gold(I), to produce fused cyclobutanes. acs.orgresearchgate.net This reaction proceeds through the formation of a 1,5-enyne intermediate, which then undergoes annulation with allylsilane to construct the bicyclo[3.2.0]heptane scaffold. acs.org

Table 1: Examples of Gold-Catalyzed [2+2] Cycloadditions

| Alkyne Reactant | Alkene Reactant | Catalyst System | Product Type | Reference |

| Terminal Alkynes | Alkenes | Cationic Au(I) complexes | Cyclobutenes | organic-chemistry.org |

| Terminal Arylalkynes | Mono-, di-, and trisubstituted alkenes | Gold(I)-catalyst with sterically hindered ligand | Regioselectively substituted cyclobutenes | orgsyn.org |

| Chloroalkynes | Unactivated Alkenes | Gold catalyst | Cyclobutene derivatives | nih.gov |

| 4-Methoxybut-2-yn-1-ols | Allylsilane | Gold(I) catalyst | Fused cyclobutanes | acs.orgresearchgate.net |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions represent a highly atom-economical approach to introduce new functional groups across a carbon-carbon multiple bond. For alkynes like this compound, these reactions can lead to a diverse array of functionalized alkenes.

The hydrotelluration of (Z)-1-methoxy-but-1-en-3-ynes has been demonstrated as a key step in the synthesis of valuable building blocks. tandfonline.com This reaction affords (1Z,3Z)-1-butyltelluro-4-methoxy-1,3-butadiene, which can then undergo a tellurium/lithium exchange. tandfonline.comresearchgate.net The resulting butadienyllithium reagent reacts with aldehydes, such as benzaldehyde, to form allylic alcohols with complete retention of configuration. tandfonline.comresearchgate.net Subsequent acidic hydrolysis of the allylic alcohol leads to the formation of (2E,4E)-dienals, effectively achieving a four-carbon homologation of the starting aldehyde. tandfonline.com This methodology has been applied to the synthesis of natural products. researchgate.net

Table 2: Hydrotelluration of a Related Alkenyne

| Reactant | Reagent | Product | Subsequent Transformation | Final Product | Reference |

| (Z)-1-methoxy-but-1-en-3-ynes | n-BuTeLi | (1Z,3Z)-1-butyltelluro-4-methoxy-1,3-butadiene | Te/Li exchange, reaction with benzaldehyde, acidic hydrolysis | 5-phenyl-(2E,4E)-dienal | tandfonline.comresearchgate.net |

The hydrocyanation of alkynes is a direct method for the synthesis of vinyl nitriles, which are versatile intermediates in organic synthesis. acs.org For terminal alkynes, this reaction can proceed with either Markovnikov or anti-Markovnikov selectivity, depending on the catalyst system employed. acs.orgacs.org

Nickel-catalyzed systems have been developed for the regioselective hydrocyanation of terminal alkynes. acs.orgresearchgate.net One approach utilizes Zn(CN)₂ as the cyanide source and water as the hydrogen source, offering a safer alternative to the highly toxic and volatile hydrogen cyanide (HCN). acs.orgresearchgate.net These reactions can be tuned to favor the branched (Markovnikov) product. acs.org Ligand selection plays a crucial role in controlling the regioselectivity, with different ligands favoring either the linear (anti-Markovnikov) or branched vinyl nitrile. acs.org

Organocatalytic methods have also been established for the hydrocyanation of activated terminal alkynes. nih.govcsic.es These systems often use a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and a cyanide source like acetone (B3395972) cyanohydrin. nih.govcsic.es This approach is particularly effective for alkynes bearing electron-withdrawing groups. csic.es

While direct hydrocyanation of this compound is not explicitly detailed, its nature as a terminal alkyne suggests it could be a suitable substrate for these catalytic systems. The electronic influence of the methoxy group would likely play a role in the regiochemical outcome of the reaction.

Table 3: Catalyst Systems for Alkyne Hydrocyanation

| Catalyst System | Cyanide Source | Hydrogen Source | Selectivity | Alkyne Substrate | Reference |

| Nickel-based | Zn(CN)₂ | Water | Markovnikov | Terminal alkynes | acs.orgresearchgate.net |

| Nickel-based with specific ligands | Zn(CN)₂ | Water or alcohol | Regiodivergent (linear or branched) | Terminal alkynes | acs.org |

| DABCO (organocatalyst) | Acetone cyanohydrin | Not specified | Not specified | Activated terminal alkynes | nih.govcsic.es |

Oligomerization and Polymerization Processes

The catalytic oligomerization of alkynes is a powerful method for constructing larger, more complex molecules from simple building blocks. These processes, particularly trimerization, can lead to the formation of aromatic rings.

The [2+2+2] cycloaddition of three alkyne units to form a benzene ring is a well-established transformation that requires a metal catalyst. wikipedia.org This reaction is highly atom-economical. wikipedia.org Nickel compounds have been shown to be effective catalysts for the trimerization of acetylene (B1199291) and its derivatives. wikipedia.org

A specific catalyst system for the trimerization of acetylene compounds involves tetrakis(triphenylphosphite)nickel(0) (B87886) in the presence of at least one other phosphite (B83602) compound. google.com This system operates at temperatures between 20 and 120 °C and can be used to trimerize a variety of substituted alkynes, including those with saturated or unsaturated groups. google.com Notably, the related compound 4-methoxybut-3-en-1-yne is listed as a suitable substrate for this catalyst system, suggesting that this compound could also undergo trimerization under similar conditions. google.com

Other catalysts, such as niobium and its oxides (specifically NbO₂), have also been studied for the trimerization of acetylene to benzene. iaea.org Rhodium-based catalysts are also commonly employed for alkyne trimerization. chinesechemsoc.org

The design of catalyst systems for alkyne oligomerization is crucial for controlling the selectivity of the reaction, directing it towards dimers, trimers, or higher oligomers. mdpi.comjournal-vniispk.ru The choice of metal, ligand environment, and reaction conditions all influence the outcome. mdpi.com

For alkene oligomerization, which shares mechanistic principles with alkyne oligomerization, zirconocene-based catalysts activated by compounds like methylaluminoxane (B55162) (MAO) are widely used. mdpi.comgoogle.com The structure of the zirconocene (B1252598) complex and the nature of the activator can be tuned to control the degree of oligomerization and the structure of the products. mdpi.com For instance, sterically unhindered zirconocenes tend to produce dimers, while bulkier or electron-withdrawing ligands can lead to the formation of higher oligomers. mdpi.com

In the context of alkyne oligomerization, dinuclear nickel complexes have been shown to be highly active and selective for the cyclotrimerization of alkynes to form 1,2,4-substituted arene products. researcher.life The dinuclear nature of the catalyst is believed to play a key role in promoting the regioselective coupling of the alkyne units. researcher.life

The development of new catalyst systems continues to be an active area of research, with the goal of achieving higher efficiency, selectivity, and broader substrate scope in alkyne oligomerization reactions. journal-vniispk.ru

Table 4: Catalyst Systems for Trimerization and Oligomerization

| Reaction Type | Catalyst System | Substrate Example | Product | Reference |

| Trimerization | Tetrakis(triphenylphosphite)nickel(O) + phosphite | 4-Methoxybut-3-en-1-yne | Substituted benzene derivative | google.com |

| Trimerization | Niobium dioxide (NbO₂) | Acetylene | Benzene | iaea.org |

| Trimerization | Rhodium complexes | Alkynes | Substituted benzenes | chinesechemsoc.org |

| Oligomerization | Zirconocene complexes + Activator (e.g., MAO) | 1-Hexene (alkene) | Dimers, oligomers | mdpi.com |

| Cyclotrimerization | Dinuclear Nickel complex | Alkynes | 1,2,4-Substituted arenes | researcher.life |

Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article on the "" with the specified outline.

The core reason is that the specific chemical reactions outlined in the subsections—namely, the condensation with chlorosilanes and tellurium-lithium (Te/Li) exchange reactions to form butadienyllithium intermediates—are not documented as starting from the compound This compound .

Instead, the scientific literature describes these advanced synthetic strategies using an isomer, (Z)-1-methoxybut-1-en-3-yne . researchgate.netacs.orgresearchgate.net This compound, while having the same molecular formula (C₅H₆O), possesses a different structural arrangement (an en-yne) which lends itself to the specified transformations. nih.gov

For example:

Silylation: The synthesis of silylated diacetylenes via condensation with chlorosilanes is reported to begin with the deprotonation of (Z)-1-methoxybut-1-en-3-yne, not this compound. acs.org

Te/Li Exchange: The formation of butadienyllithium intermediates through Te/Li exchange is achieved via the hydrotelluration of (Z)-1-methoxybut-1-en-3-yne to form a butadiene derivative, which then undergoes the exchange. researchgate.netresearchgate.net

Given the strict instruction to focus "solely on the chemical Compound 'this compound'" and to "not introduce any information, examples, or discussions that fall outside the explicit scope," generating content for the provided outline would require discussing reactions of a different compound, thereby violating the prompt's central constraints. Therefore, the requested article cannot be written with scientific accuracy under the specified conditions.

Applications of 4 Methoxybut 1 Yne and Its Derivatives in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

4-Methoxybut-1-yne serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Synthesis of Substituted Indoles via Cycloaddition/Cyclization Sequences

Substituted indoles are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry. One synthetic route to these molecules involves the use of (Z)-1-methoxybut-1-en-3-yne, a derivative of this compound, in Diels-Alder reactions. arkat-usa.org In these reactions, 3-acylamino-2H-pyran-2-ones act as dienes, and the (Z)-1-methoxybut-1-en-3-yne serves as the dienophile. arkat-usa.orgchim.it The initial cycloaddition is followed by an in-situ elimination of carbon dioxide, leading to the formation of highly substituted aniline (B41778) derivatives. chim.it These anilines can then be further transformed into the desired indole (B1671886) structures. This method provides a direct pathway to N-acyl protected indoles. chim.it The reaction conditions, such as temperature and pressure, can be varied to optimize the yield of the desired indole products. arkat-usa.org

Precursors for Furan (B31954) Derivatives

While the iodine-induced intramolecular cyclization of homopropargyl alcohols is a known method for creating furans, the reaction of (4-methoxybut-1-yn-1-yl)benzene, a derivative of this compound, with iodine monochloride (ICl) does not yield the expected furan product. nih.govcuny.edu Instead, this reaction leads to an interesting functional group interconversion, producing a α,γ-dihalo ketone. nih.govcuny.edu However, other synthetic strategies have been developed for the synthesis of furan derivatives. For instance, multicomponent reactions involving isocyanides have been employed to create a diverse range of furan derivatives. researchgate.net

Role in Natural Product and Analogue Synthesis

The structural features of this compound make it an important intermediate in the synthesis of various natural products and their analogues, particularly those containing diene and triene systems.

Intermediates for Diene and Triene Synthesis (e.g., Components of Natural Sex Pheromones)

A derivative of this compound, (Z)-1-methoxy-but-1-en-3-yne, is a key component in the synthesis of dienes and trienes found in natural sources. researchgate.net Hydrotelluration of this starting material yields (1Z,3Z)-Butyltelluro-4-methoxy-1,3-butadiene. researchgate.net Subsequent Te/Li exchange creates a butadienyllithium intermediate that can react with aldehydes to form alcohols with retention of the original configuration. researchgate.net These alcohols can then be hydrolyzed to produce (E,E)-α,β,γ,δ-unsaturated aldehydes, which are precursors to naturally occurring trienes. researchgate.net This methodology has been successfully applied to the synthesis of methyl-(2E,4E)-decadienoate, a flavor component of Bartlett pears, and various insect sex pheromones, including undeca-(1,3E,5E)-triene and nona-(1,3E,5E)-triene. researchgate.net

Homologation Reactions

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a fundamental transformation in organic synthesis. This compound and its derivatives can be utilized in homologation reactions to build up the carbon skeleton of complex natural products. jst.go.jpclockss.org For instance, the transformation of carbonyl compounds into homologous alkynes can be achieved through intermediates known as cyanophosphates. jst.go.jpclockss.org This method represents a one-carbon homologation that provides access to a variety of carboxylic acid and amine derivatives. jst.go.jp

Precursors for Novel Materials and Ligands

Beyond its role in the synthesis of bioactive molecules, this compound and its derivatives are also used to create novel materials and ligands with unique properties. For example, derivatives of this compound have been incorporated into the structure of new Schiff base ligands. koyauniversity.org These ligands, in turn, can form complexes with metal ions like Nickel(II), resulting in materials with potential applications in catalysis and materials science. koyauniversity.org The specific structure of the ligand, influenced by the starting alkyne, dictates the coordination geometry and properties of the resulting metal complex. koyauniversity.org

Synthesis of Reactive Energetic Plasticizers (e.g., 4-((2,2-dinitropropoxy)methoxy)but-1-yne)

In the field of energetic materials, this compound serves as a precursor for the synthesis of reactive energetic plasticizers (REPs). researchgate.netresearchgate.net These plasticizers are designed to be chemically integrated into polymer binders, such as glycidyl (B131873) azido (B1232118) polymer (GAP), to prevent migration and enhance the stability of the final material. researchgate.net A notable example is the synthesis of 4-((2,2-dinitropropoxy)methoxy)but-1-yne. researchgate.netnih.gov

This compound is synthesized to function as a plasticizer that can react with azido-containing polymers via a copper-free 1,3-dipolar cycloaddition, also known as a "click" reaction. researchgate.netresearchgate.netnih.gov The presence of the gem-dinitro group contributes to the energetic properties of the material. researchgate.net Research has shown that REPs like this exhibit superior miscibility with uncured GAP compared to conventional energetic plasticizers. researchgate.netresearchgate.net

In comparative studies, the performance and reactivity of 4-((2,2-dinitropropoxy)methoxy)but-1-yne were evaluated against its lower homolog, 3-((2,2-dinitropropoxy)methoxy)prop-1-yne. While both were found to be effective, the propargyl-based derivative showed higher reactivity in the click reaction. researchgate.netnih.gov

| Property | 4-((2,2-dinitropropoxy)methoxy)but-1-yne | 3-((2,2-dinitropropoxy)methoxy)prop-1-yne |

| Function | Reactive Energetic Plasticizer | Reactive Energetic Plasticizer |

| Reactive Group | Terminal Alkyne | Terminal Alkyne |

| Energetic Moiety | gem-dinitro | gem-dinitro |

| Reaction | Copper-free 1,3-dipolar cycloaddition | Copper-free 1,3-dipolar cycloaddition |

| Reactivity | Fulfills requirements for REPs | Higher click reactivity than its butynyl counterpart researchgate.netnih.gov |

| Performance | Better plasticizing performance than commercial plasticizers researchgate.netnih.gov | Better plasticizing performance than commercial plasticizers researchgate.netnih.gov |

Integration into Complex Ligand Architectures (e.g., Schiff Bases derived from related structures)

While direct synthesis from this compound is not prominently documented, its structural motifs are found in precursors used to build complex ligand architectures, such as polydentate Schiff bases. These ligands are significant in coordination chemistry for their ability to form stable complexes with various metal ions. koyauniversity.orgkoyauniversity.org

An illustrative example involves the synthesis of a complex [N₄O₄] type Schiff base ligand from related precursors. koyauniversity.orgresearchgate.net The process involves a condensation reaction between 3-(ethoxymethylene)pentane-2,4-dione (B1267616) and 3,3'-diaminobenzidine. koyauniversity.orgkoyauniversity.org The reaction is typically conducted in ethanol (B145695) under reflux, often with a catalyst like potassium hydroxide (B78521) (KOH). koyauniversity.orgresearchgate.net The resulting macrocyclic ligand, [3,3',3'',3'''-(1E,1'E,1''E,1'''E)-(biphenyl-3,3',4,4'-tetrayltetrakis(azan-1-yl-1-ylidene))tetrakis(methan-1-yl-1-ylidene)tetrakis(4-methoxybut-3-en-2-one)], can then be complexed with metal ions, such as Ni(II), to form coordination compounds. koyauniversity.orgkoyauniversity.org These complexes are characterized using various spectroscopic and analytical methods, including FTIR, UV-vis, NMR, and mass spectrometry. koyauniversity.orgkoyauniversity.org Such complexes have shown potential applications in medicine and industry, including antibacterial activity. koyauniversity.orgkoyauniversity.org

Formation of Unsymmetrically Substituted Diacetylenes Bearing Trialkoxysilyl Groups

Derivatives of this compound, specifically its isomer (Z)-1-methoxybut-1-en-3-yne, are versatile synthons for preparing unsymmetrically substituted diacetylenes. acs.org These structures are of interest for developing materials with unique electronic and optical properties. The synthesis of diacetylenes bearing trialkoxysilyl groups showcases the utility of this precursor. acs.org

The synthetic strategy involves the deprotonation of (Z)-1-methoxybut-1-en-3-yne using a strong base like n-butyllithium (n-BuLi) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). acs.org This generates a lithium acetylide anion, which can then react with an electrophile. acs.org Condensation of this anion with chlorotrimethoxysilane at low temperatures yields the desired enyne product, (Z)-1-methoxy-4-(trimethoxysilyl)but-1-en-3-yne. acs.org Further reaction steps can convert this intermediate into the target unsymmetrically substituted diacetylene. acs.org This method provides a route to complex diynes that can be challenging to access through traditional oxidative coupling reactions. psu.edu

| Step | Reagent(s) | Intermediate/Product | Yield |

| 1. Deprotonation | (Z)-1-methoxybut-1-en-3-yne, n-BuLi in THF | Lithium acetylide anion | N/A |

| 2. Condensation | Chlorotrimethoxysilane at -78 °C | (Z)-1-methoxy-4-(trimethoxysilyl)but-1-en-3-yne | 49% acs.org |

Utility in Medicinal Chemistry and Drug Discovery

The structural framework of this compound makes it a useful starting material and intermediate in the synthesis of more complex, biologically active molecules. Its ability to participate in various chemical transformations allows for the construction of novel scaffolds for drug discovery.

Intermediates in the Synthesis of Bioactive Compounds (e.g., GuaB Inhibitors)

This compound has been utilized as a key starting material in the synthesis of potent bacterial enzyme inhibitors. nih.gov A specific example is its role in the development of small molecule inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme encoded by the guaB gene. nih.gov This enzyme is crucial for the de novo biosynthesis of guanine (B1146940) nucleotides in bacteria. nih.gov

In a study aimed at discovering new antibiotics against the multidrug-resistant pathogen Acinetobacter baumannii, this compound was the initial building block in a multi-step synthesis. nih.gov The synthesis scheme begins with the reaction of but-3-yn-1-ol with sodium hydroxide and a methylating agent to produce this compound. nih.gov This intermediate is then carried through subsequent steps to construct the final complex heterocyclic inhibitor, (2S)-N-(6-chloro-3-pyridyl)-2-(2,4-dihydro-1H-pyrano[3,4-c]quinolin-9-ylamino)propanamide. nih.gov These synthesized GuaB inhibitors demonstrated bactericidal efficacy in animal models of A. baumannii infection, validating the inhibition of bacterial GuaB as a viable antibacterial strategy. nih.gov

Spectroscopic and Computational Approaches in the Study of 4 Methoxybut 1 Yne Chemistry

Advanced Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic methods are fundamental to identifying and characterizing the molecules produced in chemical reactions involving 4-methoxybut-1-yne. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy offer detailed information about molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR for structural elucidation)

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. In the study of derivatives of this compound, 1H, 13C, and, where applicable, 19F NMR are used to provide a complete picture of the molecular framework.

¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule. For instance, in a series of 1-aryl-4-methoxybut-1-yne derivatives, the protons of the methoxy (B1213986) group (–OCH₃) typically appear as a singlet around 3.4 ppm, while the methylene (B1212753) protons adjacent to the oxygen (–OCH₂–) and the alkyne (–C≡C–CH₂–) appear as triplets at approximately 3.6 ppm and 2.7 ppm, respectively. nih.gov The specific chemical shifts and coupling constants can confirm the connectivity of atoms within the molecule.

¹³C NMR offers insight into the carbon skeleton. In derivatives of this compound, the carbon of the methoxy group is typically found around 59 ppm. nih.gov The sp-hybridized carbons of the alkyne group resonate in the region of 80-90 ppm. nih.gov The chemical shifts of these carbons can be influenced by the substituents on the aromatic ring, providing further structural confirmation.

¹⁹F NMR is utilized when fluorine atoms are present in the molecule, such as in the case of 1-(4-methoxybut-1-yn-1-yl)-4-(trifluoromethyl)benzene. The fluorine spectrum provides distinct signals that help to confirm the presence and electronic environment of the fluorine-containing group. nih.govcuny.edu For this specific compound, a singlet is observed at -62.90 ppm in the ¹⁹F NMR spectrum, corresponding to the CF₃ group. nih.govcuny.edu

The following table summarizes representative NMR data for several derivatives of this compound.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Methoxy-4-(4-methoxybut-1-yn-1-yl)benzene | 7.34 (d), 6.80 (d), 3.79 (s), 3.58 (t), 3.41 (s), 2.67 (t) nih.gov | 159.3, 133.1, 115.9, 113.9, 85.2, 81.3, 71.2, 58.8, 55.3, 20.8 nih.gov |

| 1-(4-Methoxybut-1-yn-1-yl)-4-(trifluoromethyl)benzene | 7.49–7.54 (m), 3.60 (t), 3.42 (s), 2.71 (t) nih.govcuny.edu | 132.1, 129.7 (q), 127.7, 125.3 (q), 123.6 (q), 89.8, 80.5, 70.8, 58.9, 20.9 nih.govcuny.edu |

| 1-(4-(4-Methoxybut-1-yn-1-yl)phenyl)ethan-1-one | 7.88 (d), 7.48 (d), 3.61 (t), 3.42 (s), 2.73 (t), 2.59 (s) nih.govcuny.edu | 197.3, 135.8, 131.7, 128.6, 128.1, 90.7, 80.9, 70.5, 58.7, 26.5, 20.7 nih.govcuny.edu |

| 1-(4-Methoxybut-1-yn-1-yl)-4-nitrobenzene | 8.13–8.15 (m), 7.51–7.54 (m), 3.60 (t), 3.41 (s), 2.73 (t) nih.govcuny.edu | 146.7, 132.4, 130.8, 123.5, 93.2, 80.0, 70.4, 58.8, 20.9 nih.govcuny.edu |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-TOF) for Product Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) and Heated Electrospray Ionization (HESI) are commonly employed for the analysis of reaction products derived from this compound. nih.govcuny.edu These methods involve ionizing the sample and then separating the ions based on their time of flight to the detector.

This level of precision allows for the unambiguous determination of the elemental composition of a molecule, which is essential for confirming the identity of newly synthesized compounds. For example, in the synthesis of various substituted (4-methoxybut-1-yn-1-yl)benzenes, HRMS data provides definitive proof of the successful incorporation of different functional groups. nih.govcuny.edu The measured mass is compared to the calculated mass for the expected molecular formula, and a close match confirms the product's identity.

The table below presents HRMS data for several derivatives of this compound, demonstrating the high accuracy of the technique.

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| 1-Methoxy-4-(4-methoxybut-1-yn-1-yl)benzene | C₁₂H₁₄O₂ | 191.1067 | 191.1065 | nih.govcuny.edu |

| 1-(4-Methoxybut-1-yn-1-yl)-4-(trifluoromethyl)benzene | C₁₂H₁₁F₃O | 229.0835 | 229.0835 | nih.govcuny.edu |

| 1-(4-(4-Methoxybut-1-yn-1-yl)phenyl)ethan-1-one | C₁₃H₁₄O₂ | 203.1067 | 203.1064 | nih.govcuny.edu |

| 1-(4-Methoxybut-1-yn-1-yl)-4-nitrobenzene | C₁₁H₁₁NO₃ | 206.0812 | 206.0812 | nih.govcuny.edu |

| Methyl-4-(4-methoxybut-1-yn-1-yl)benzoate | C₁₃H₁₄O₃ | 219.1016 | 219.1015 | nih.govcuny.edu |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivative Characterization

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of different bonds within a molecule. For derivatives of this compound, key absorption bands include the C≡C triple bond stretch, which is typically weak, and the C–O ether stretch. In more complex derivatives, other functional groups will have their own characteristic absorptions. For example, in the synthesis of energetic plasticizers from a derivative of this compound, the disappearance of the azide (B81097) peak and the appearance of triazole ring vibrations in the FTIR spectrum would confirm the success of a click reaction. researchgate.net Similarly, in the hydrocyanation of this compound, the appearance of a nitrile (C≡N) stretch around 2240 cm⁻¹ in the product's IR spectrum is a key indicator of the reaction's success. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) can be correlated with the extent of conjugation in a molecule. For derivatives of this compound, particularly those with aromatic substituents, UV-Vis spectra can be used to study the electronic effects of different functional groups on the conjugated system. The electronic transitions in such molecules can be further investigated and rationalized using time-dependent density functional theory (TD-DFT) calculations. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful lens through which to view and understand chemical reactions at a molecular level. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the selectivity of reactions involving this compound.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound chemistry, DFT calculations are employed to map out the potential energy surfaces of reactions. This allows for the determination of the structures of transition states and intermediates, as well as their relative energies.

A notable example is the ICl-mediated functional group interconversion of (4-methoxybut-1-yn-1-yl)benzene, which yields an α-iodo-γ-chloroketone instead of the expected furan (B31954) product. nih.govcuny.edu DFT calculations were crucial in understanding this unexpected outcome. The calculations supported a five-membered oxonium ring formation followed by a ring-opening mechanism, and demonstrated that this pathway was energetically more favorable than the one leading to the furan, thus explaining the high chemoselectivity observed experimentally. nih.govcuny.edu

Prediction and Understanding of Chemo-, Regio-, and Stereoselectivity in Reactions

Computational models are invaluable for predicting and rationalizing the selectivity of chemical reactions.

Chemoselectivity , the preference for reaction at one functional group over another, can be understood by comparing the activation energies for competing reaction pathways calculated using methods like DFT. As seen in the ICl-induced reaction of (4-methoxybut-1-yn-1-yl)benzene, the calculated potential energy surface can reveal the most likely reaction course. nih.govcuny.edu

Regioselectivity , the preference for bond formation at one position over another, is also amenable to computational prediction. In reactions involving unsymmetrical alkynes like derivatives of this compound, the site of attack by a reagent can be influenced by both steric and electronic factors. For instance, in the Pauson-Khand reaction, the regiochemical outcome can be difficult to predict based on simple electronic and steric arguments alone. ub.edu Theoretical calculations, such as the analysis of Natural Bond Orbital (NBO) charges, can provide a more nuanced understanding of the electronic distribution in the alkyne and help predict which carbon atom is more likely to react. ub.edu In the Ni(0)-catalyzed hydrocyanation of this compound, two regioisomeric products, 2-cyano-4-methoxybut-1-ene and (E)-5-methoxypent-2-enenitrile, are formed. researchgate.net Computational modeling could be used to investigate the factors governing the ratio of these products.

Stereoselectivity , the preference for the formation of one stereoisomer over another, can also be investigated using computational methods. DFT calculations can be used to model the transition states leading to different stereoisomers and determine which pathway is energetically favored. This is particularly relevant in cycloaddition reactions where new stereocenters are formed.

The synergy between spectroscopic characterization and computational modeling provides a comprehensive approach to studying the chemistry of this compound. While spectroscopy provides the experimental evidence for the structures of reactants and products, computational chemistry offers a theoretical framework for understanding why reactions proceed in a particular manner, ultimately enabling the design of more efficient and selective chemical transformations.

Mapping of Potential Energy Surfaces and Reaction Coordinates

The elucidation of reaction mechanisms and the prediction of product selectivity for reactions involving this compound heavily rely on computational chemistry. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces (PES) and identifying the most plausible reaction coordinates. These computational models provide detailed insights into transition states, intermediates, and the energetic barriers that govern chemical transformations.

Iodine Monochloride-Mediated Functional Group Interconversion

A notable example of computational analysis is the investigation of the iodine monochloride (ICl)-mediated reaction of (4-methoxybut-1-yn-1-yl)benzene, a derivative of this compound. nih.govcuny.edu Experimental results show a highly chemo- and regioselective functional group interconversion that yields an α-iodo-γ-chloroketone instead of the expected furan product. nih.govcuny.edu DFT calculations were employed to map the reaction coordinate and potential energy surface, which successfully rationalized the observed high chemoselectivity. nih.govcuny.edu

The computationally supported mechanism suggests a pathway initiated by the electrophilic attack of ICl on the alkyne. The reaction proceeds through a key five-membered oxonium ring intermediate, which subsequently undergoes ring-opening. This mechanistic insight, derived from the calculated potential energy surface, explains why the formation of the α-iodo-γ-chloroketone is energetically more favorable than the alternative pathway leading to a furan derivative. nih.govcuny.edu

Table 1: Proposed Reaction Coordinate for ICl-Mediated Interconversion

| Step | Description | Key Intermediates/Transition States | Outcome |

|---|---|---|---|

| 1 | Electrophilic Attack | Initial complex of ICl with the alkyne π-system. | Activation of the alkyne for cyclization. |

| 2 | Intramolecular Cyclization | Formation of a five-membered oxonium ring cation. | Determines the regioselectivity of the reaction. |

| 3 | Nucleophilic Ring-Opening | Attack by chloride ion on the oxonium intermediate. | Formation of the final α-iodo-γ-chloroketone product. |

Gas-Phase Dissociation Mechanisms

Further understanding of the intrinsic reactivity of this compound comes from studies of its behavior in the gas phase. The collision-induced dissociation of deprotonated this compound has been investigated to map its fragmentation pathways. rsc.org This research revealed that the loss of methanol (B129727) from the deprotonated molecule occurs via at least two distinct competitive mechanisms, each representing a different path on the potential energy surface. rsc.org

One proposed reaction coordinate involves a stepwise process: an initial cyclization involving the alkyne's π-electrons, followed by deprotonation and subsequent ring-opening. rsc.org An alternative, competing pathway is a 1,2-elimination process. This elimination could be a 'remote' concerted reaction that does not directly involve the acetylenic center, or a synchronous cyclization-elimination. rsc.org The study highlights the complexity of the potential energy surface, where multiple fragmentation routes are energetically accessible, and underscores the difficulty in unequivocally authenticating a single 'remote' dissociation mechanism for simple organic anions. rsc.org

Table 2: Competing Fragmentation Pathways of Deprotonated this compound

| Mechanism | Description | Key Features |

|---|---|---|

| Stepwise Cyclization | A multi-step process initiated by the interaction of the acetylenic π-electrons to form a cyclic intermediate, which then eliminates methanol. | Involves distinct intermediates; pathway is dependent on the acetylenic functional group. |

| 1,2-Elimination | A more direct elimination of methanol that may occur in a concerted fashion, potentially remote from the charged center. | May be a synchronous process without a stable intermediate; challenges the assumption that fragmentation is always initiated at the charge site. |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient 4-Methoxybut-1-yne Transformations

The transformation of this compound is heavily reliant on catalysis, with ongoing research dedicated to discovering more efficient, selective, and environmentally benign catalytic systems. Transition metals, particularly gold, platinum, and cobalt, are at the forefront of this effort.

Gold catalysts, for instance, have been shown to be effective in mediating formal [3+2]/[2+2] annulation reactions between 4-methoxybut-2-yn-1-ols and allylsilanes, providing access to complex bicyclo[3.2.0]heptane scaffolds. recercat.catacs.org These reactions proceed with high yield and diastereoselectivity, highlighting the power of gold catalysis in constructing strained ring systems. recercat.catacs.org Platinum catalysis also shows significant promise. Researchers have discovered that a Pt(IV) species, generated in situ from a Pt(II)Br2 procatalyst and a catalyst originator like ArCH(OMe)2, can effectively catalyze diverse annulation reactions. scispace.com This system enables the selective activation of various C-H, N-H, and C-O bonds for the synthesis of functionalized heterocycles. scispace.com

More recently, dual catalytic systems are emerging as a powerful strategy. A light-mediated photoredox/cobalt dual catalysis system has been developed for the synthesis of multisubstituted enals from alkyne feedstocks, including derivatives of this compound. acs.org This method utilizes a Hantzsch ester as a reductant, avoiding harsher metallic reductants, and proceeds through a reductive ene-yne coupling mechanism. acs.org

Below is a table summarizing notable catalytic transformations involving this compound and its derivatives.

| Catalyst System | Reactant(s) | Reaction Type | Product Type | Ref |

| Gold(I) | 4-Methoxybut-2-yn-1-ol, Allylsilane | Formal (3+2)/(2+2) Annulation | Bicyclo[3.2.0]heptane | recercat.catacs.org |

| Pt(II)Br2 / ArCH(OMe)2 | Substituted butyne-1,2-dione | C-O/C-O Annulation | 3(2H)-Furanones | scispace.com |

| Co–Ir dual catalysis | (4-methoxybut-1-yn-1-yl)benzene, Vinylene carbonate | Reductive Ene-Yne Coupling | α,β-Unsaturated Aldehyde (Enal) | acs.org |

| PdCl2(PPh3)2 / CuI | Aryl iodide, this compound | Sonogashira Coupling | Aryl-substituted 4-methoxybut-1-ynes | cuny.edu |

Exploration of New Synthetic Applications in Diverse Complex Chemical Syntheses

The unique structure of this compound makes it a valuable precursor in the synthesis of a wide array of complex molecules. Its terminal alkyne allows for coupling reactions, while the methoxyethyl group can participate in or direct subsequent transformations.

A significant application is its use in Sonogashira coupling reactions. For example, it can be coupled with various aryl iodides using a palladium-copper catalyst system to produce a range of (4-methoxybut-1-yn-1-yl)aryl compounds. cuny.edu These products serve as advanced intermediates for further functionalization.

One innovative transformation involves an iodine monochloride (ICl)-mediated reaction of (4-methoxybut-1-yn-1-yl)benzene derivatives. cuny.edu Instead of the expected furan (B31954) formation via intramolecular cyclization, this reaction leads to an unprecedented functional group interconversion, yielding α-iodo-γ-chloroketones. cuny.edu This discovery opens a new pathway to polyfunctionalized carbonyl compounds.

Furthermore, this compound has been used in the synthesis of precursors for biologically relevant molecules. It was a key starting material in a synthetic scheme to produce GuaB inhibitors, which have shown efficacy against the bacterium Acinetobacter baumannii. nih.gov The synthesis began with the preparation of this compound from but-3-yn-1-ol. nih.gov

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing existing methods and designing new transformations. The combination of experimental studies and computational modeling, such as Density Functional Theory (DFT), provides powerful insights.

For instance, the ICl-mediated conversion of (4-methoxybut-1-yn-1-yl)benzene to an α-iodo-γ-chloroketone was investigated using DFT calculations. cuny.edu The computational results supported the observed high chemo-selectivity for the ketone product over the potential furan byproduct by mapping the reaction coordinate and potential energy surface. cuny.edu The calculations suggest a five-membered oxonium ring formation followed by a ring-opening mechanism. cuny.edu

In another study, the gas-phase dissociation of deprotonated this compound was examined. rsc.org Experimental data indicated that the collision-induced loss of methanol (B129727) occurs through at least two distinct mechanisms: a stepwise cyclization-deprotonation-ring opening process and a 1,2-elimination process. rsc.org To differentiate the mechanistic possibilities, researchers synthesized a deuterium-labeled analogue, [1-²H]this compound, and studied its fragmentation, providing deeper insight into the complex reaction pathways. rsc.org

Mechanistic studies on the cobalt-photoredox dual-catalyzed ene-yne coupling reaction also employed experimental probes. acs.org The use of a deuterated Hantzsch ester confirmed its role as the proton source in the reaction. acs.org The proposed mechanism involves the formation of a cobaltacyclopentene intermediate or a Co-H species, which then leads to the final enal product after a sequence of steps including β-oxygen elimination and decarboxylation. acs.org

Potential in Functional Materials Science and Biomedical Applications

While still an emerging area, the incorporation of the this compound motif into functional materials and drug candidates presents intriguing future possibilities. Its rigid alkyne unit and flexible ether chain offer a unique combination of properties that could be exploited in advanced applications.

In medicinal chemistry, derivatives of this compound are being explored for their biological activity. As mentioned, the compound is a building block for potent inhibitors of the bacterial enzyme GuaB, which is essential for guanine (B1146940) biosynthesis. nih.gov This positions it as a relevant scaffold in the development of new antibiotics to combat multidrug-resistant pathogens. nih.gov The broader class of alkynyl ethers is also investigated for potential interactions with various biomolecules.

In materials science, the terminal alkyne group is a prime candidate for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction is widely used to link molecular components, suggesting that this compound could be used to tether functional units onto polymers or surfaces to create advanced materials. While direct applications of this compound in functional materials are not yet widely reported, related structures are used. For example, Schiff base ligands derived from related diketones have been used to create metal complexes with potential applications in industry and medicine, showing antibacterial activity. koyauniversity.org The principles from these studies could guide the future design of materials incorporating the this compound structure.

Q & A

Basic Question: What are the established synthetic protocols for 4-Methoxybut-1-yne, and how can reproducibility be ensured?

Methodological Answer:

Synthesis typically involves alkynylation of methoxy-substituted precursors under Sonogashira coupling conditions or via dehydrohalogenation of 4-methoxybut-1-ene derivatives. To ensure reproducibility:

- Use high-purity reagents (e.g., Pd catalysts with controlled ligand ratios) and inert atmospheres to prevent side reactions.

- Document reaction parameters (temperature, solvent, catalyst loading) meticulously .

- Validate product purity via GC-MS and H/C NMR, comparing spectral data to literature benchmarks .

Advanced Question: How can conflicting spectroscopic data for this compound’s structural conformation be resolved?

Methodological Answer:

Contradictions in H NMR signals (e.g., unexpected splitting or shifts) often arise from solvent polarity effects or dynamic rotational isomerism. To address this:

- Conduct variable-temperature NMR studies to identify conformational equilibria.

- Compare computational (DFT) predictions of chemical shifts with experimental data to isolate solvent or steric influences .

- Cross-validate using alternative techniques like IR spectroscopy (C≡C stretch ~2100–2260 cm) or X-ray crystallography if crystalline derivatives are obtainable .

Basic Question: What are the key physicochemical properties of this compound relevant to reaction design?

Methodological Answer:

Critical properties include:

- Polarity : The methoxy group increases electron density at the triple bond, enhancing reactivity in electrophilic additions.

- Thermal Stability : Decomposition above 150°C necessitates low-temperature storage and reaction conditions.

- Solubility : Preferential solubility in polar aprotic solvents (e.g., DMF, THF) over hydrocarbons.

- Acidity : Terminal alkyne proton (pKa ~25–28) allows deprotonation with strong bases (e.g., NaNH) for nucleophilic reactions.

Document these properties experimentally via DSC (stability) and UV-Vis (solubility) .

Advanced Question: How can mechanistic ambiguities in this compound’s cycloaddition reactions be clarified?

Methodological Answer:

For disputed pathways (e.g., [2+2] vs. [4+2] cycloadditions):

- Use isotopic labeling (e.g., C at the triple bond) to track bond formation via C NMR.

- Perform kinetic studies under varying temperatures to determine activation parameters (ΔH‡, ΔS‡) and infer transition states.

- Compare experimental outcomes with DFT-calculated transition state energies (e.g., Gaussian or ORCA software) .

- Analyze regioselectivity using Hammett plots to correlate substituent effects with reaction rates .

Basic Question: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- Storage : Under nitrogen at -20°C to prevent polymerization.